(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic sulfamoyl-benzamide derivative featuring a benzothiazole ring system. Its structure comprises:
- A benzamide core with a sulfamoyl substituent at the 4-position (N-cyclohexyl-N-methyl substitution).
- A Z-configuration imine linked to a 6-methoxy-3-(2-methoxyethyl)benzothiazole moiety.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5S2/c1-27(19-7-5-4-6-8-19)35(30,31)21-12-9-18(10-13-21)24(29)26-25-28(15-16-32-2)22-14-11-20(33-3)17-23(22)34-25/h9-14,17,19H,4-8,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBCQWXZYHIQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, a compound with a complex structure, has drawn attention due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with sulfamoyl and benzo[d]thiazole moieties, which are known for their diverse biological activities. The molecular formula is , and its molecular weight is approximately 402.55 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its:
- Antibacterial Activity
- Anticancer Potential
- Enzyme Inhibition
Antibacterial Activity
Studies have shown that compounds similar to (Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibit varying degrees of antibacterial activity. For example, derivatives containing sulfamoyl groups have demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Salmonella typhi | 64 µg/mL |
Anticancer Potential
The anticancer properties of this compound are attributed to its ability to inhibit certain cancer cell lines. Research has indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including disruption of cell cycle progression and induction of oxidative stress.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of (Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide on human breast cancer cell lines (MCF-7). The results demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups.
Enzyme Inhibition
The compound's enzyme inhibitory activities have been assessed, particularly against acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for therapeutic applications in neurodegenerative diseases and urea cycle disorders.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5.5 |
| Urease | Non-competitive | 12.0 |
The proposed mechanisms for the biological activity of (Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide include:
- Interaction with Enzymes : Binding to active sites or allosteric sites of target enzymes.
- Cellular Uptake : Facilitating entry into cells through specific transporters.
- Induction of Apoptosis : Triggering programmed cell death via mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Substituent Impact Analysis:
- Cyclohexyl’s bulkiness may also reduce metabolic oxidation relative to benzyl.
- Benzothiazole vs.
- Methoxyethyl vs. Methyl : The 3-(2-methoxyethyl) group on the benzothiazole increases solubility compared to the 3-methyl substituent in , due to the ether oxygen’s polarity.
Physicochemical and Electronic Properties
Electronic Effects:
- The N-cyclohexyl group in the target compound donates electrons via alkyl substitution, reducing the sulfamoyl group’s electron-withdrawing effect compared to aryl-sulfonyl derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
